

Akt1-IN-4 solubility and preparation for experiments

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Compound of Interest

Compound Name: Akt1-IN-4
Cat. No.: B12374324

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Application Notes and Protocols: Akt1-IN-4

For Researchers, Scientists, and Drug Development Professionals

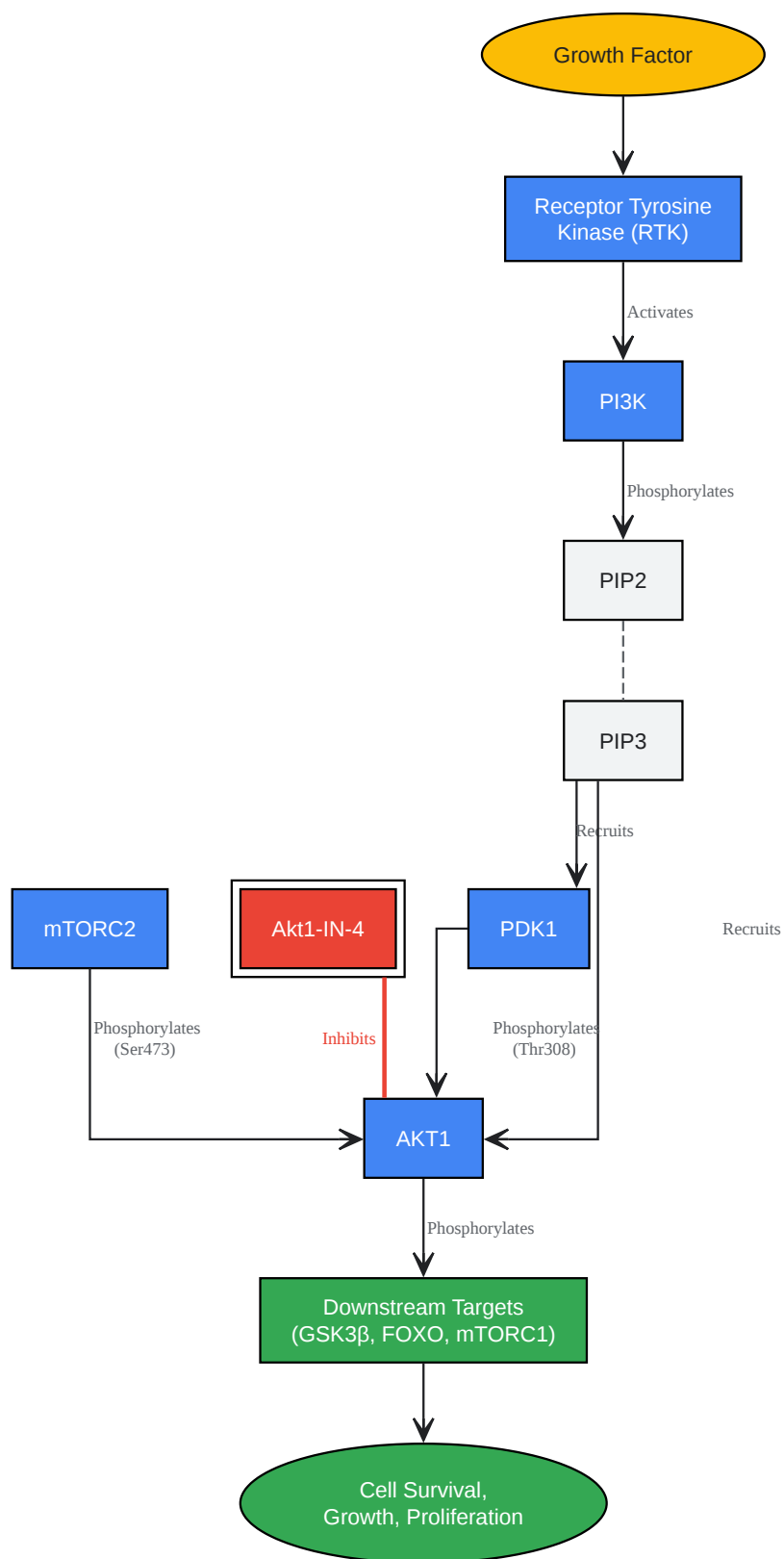
These notes provide detailed protocols for the preparation and application of **Akt1-IN-4**, a potent inhibitor of the AKT1 serine/threonine kinase. The information is intended to guide researchers in utilizing this compound for both in vitro and in vivo experimental setups.

Mechanism of Action: The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism[1]. The pathway is typically activated by growth factors or hormones binding to receptor tyrosine kinases (RTKs) on the cell surface. This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3)[2].

PIP3 acts as a second messenger, recruiting proteins with Pleckstrin Homology (PH) domains to the plasma membrane, including Akt (also known as Protein Kinase B or PKB) and Phosphoinositide-dependent kinase 1 (PDK1)[2]. At the membrane, Akt is activated through a dual phosphorylation mechanism: PDK1 phosphorylates Thr308 in the activation loop, and the mTORC2 complex phosphorylates Ser473 in the C-terminal hydrophobic motif[2].

Once fully activated, Akt phosphorylates a multitude of downstream substrates, thereby controlling various cellular processes. Key downstream effects include the inhibition of pro-apoptotic proteins (like Bad and FOXO transcription factors) and the activation of proteins involved in cell growth and proliferation (like mTORC1)[3]. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly Akt1, prime targets for therapeutic intervention[4][5]. **Akt1-IN-4** is a potent inhibitor of AKT1-E17K with an IC50 value of less than 15 nM[6].



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Caption: The PI3K/Akt signaling pathway and the inhibitory action of **Akt1-IN-4**.

Physicochemical and Biological Properties

All quantitative data for **Akt1-IN-4** are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis for the most accurate information.

Property	Value	Reference
Molecular Weight	621.69 g/mol	[6]
Molecular Formula	C ₃₇ H ₃₁ N ₇ O ₃	[6]
CAS Number	3033577-05-5	[6]
IC ₅₀	<15 nM for AKT1-E17K	[6]
Solubility	Soluble in DMSO	[7]
Appearance	Solid	[8]
Storage	Store at -20°C. Aliquoted stock solutions are stable for up to 6 months.	[8]

Experimental Protocols

Protocol 1: Preparation of Stock Solution (10 mM in DMSO)

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted to working concentrations in aqueous buffers or cell culture media.

Materials:

- **Akt1-IN-4** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or cryovials

Procedure:

- Calculation: To prepare a 10 mM stock solution, use the following formula:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times \text{Volume (L)} \times 621.69 \text{ g/mol}$
 - For 1 mL (0.001 L): $\text{Mass} = 10 \times 0.001 \times 621.69 = 6.22 \text{ mg}$
- Weighing: Carefully weigh out 6.22 mg of **Akt1-IN-4** powder and place it in a sterile vial.
- Dissolving: Add 1 mL of anhydrous DMSO to the vial.
- Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution if necessary[7].
- Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. Store aliquots at -20°C to avoid repeated freeze-thaw cycles[8].

Protocol 2: In Vitro Application - Inhibition of Akt in Cell Culture

This protocol describes the treatment of cultured cells with **Akt1-IN-4** to assess its biological effects.

Materials:

- 10 mM **Akt1-IN-4** stock solution in DMSO
- Cultured cells of interest in appropriate vessels (e.g., 6-well plates)
- Complete cell culture medium
- Vehicle control (DMSO)

Procedure:

- Cell Seeding: Seed cells at a density that will ensure they are in a logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

- Prepare Working Solution:
 - Thaw an aliquot of the 10 mM **Akt1-IN-4** stock solution.
 - Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to make a 1 μ M working solution in 2 mL of medium, add 0.2 μ L of the 10 mM stock to the 2 mL of medium (1:10,000 dilution).
 - Note: The final concentration of DMSO should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced toxicity[9].
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equal volume of medium as used for the inhibitor treatment (e.g., 0.2 μ L of DMSO in 2 mL of medium).
- Treatment:
 - Remove the old medium from the cells.
 - Add the medium containing the desired concentration of **Akt1-IN-4** to the treatment wells.
 - Add the vehicle control medium to the control wells.
- Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours), depending on the experimental endpoint.
- Downstream Analysis: After incubation, harvest the cells for downstream applications, such as Western blot, cell viability assays, or cell cycle analysis.

Protocol 3: Validation of Akt1 Inhibition via Western Blot

The most direct way to confirm the activity of **Akt1-IN-4** is to measure the phosphorylation status of Akt and its downstream targets.

Materials:

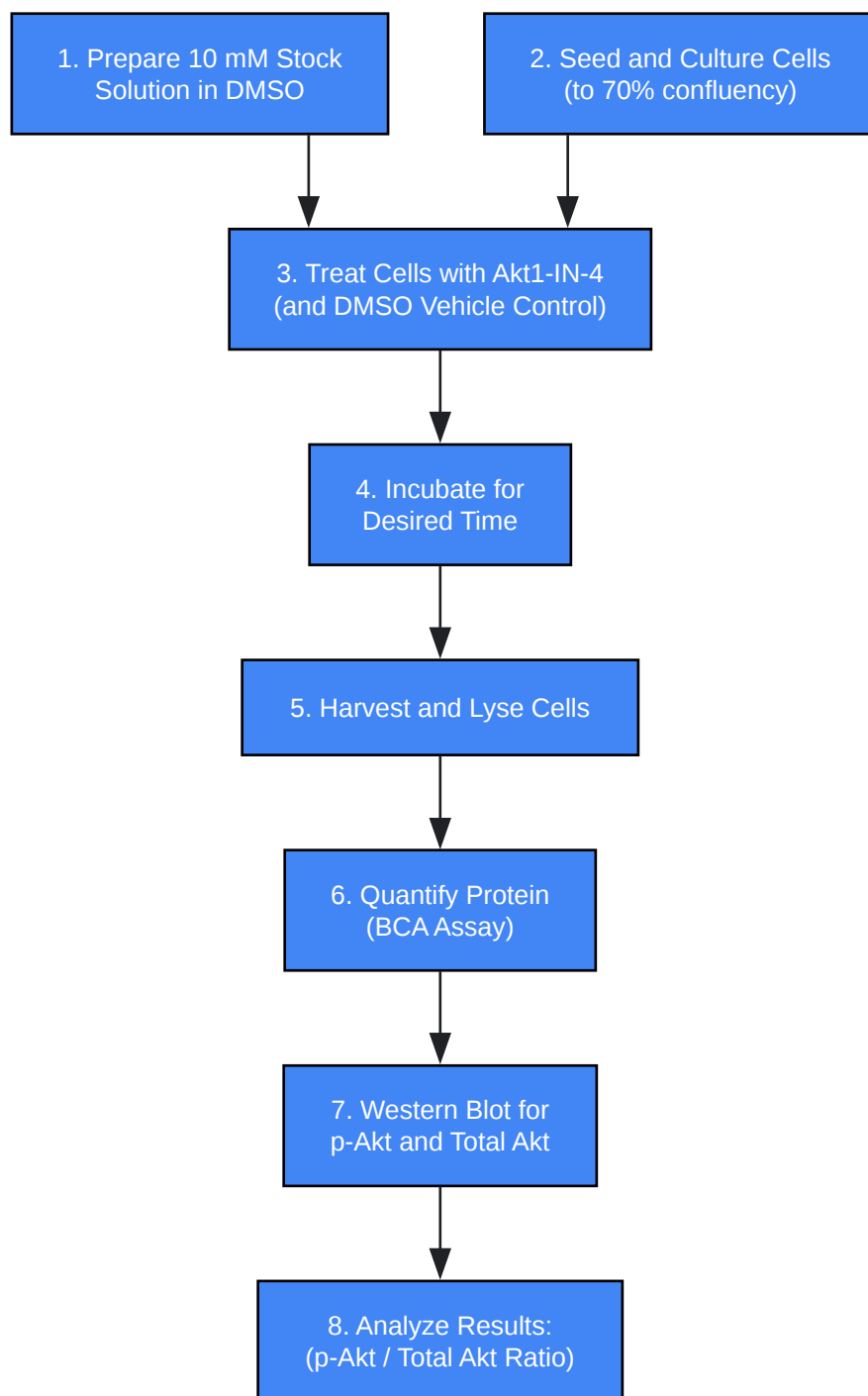
- Treated and control cell pellets

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-GSK3 β .
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

Procedure:

- Lysis: Lyse the cell pellets on ice using RIPA buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μ g) per lane and separate by SDS-PAGE.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C^[10].
- Washing: Wash the membrane three times with TBST for 10 minutes each.

- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated Akt to total Akt in the treated samples compared to the vehicle control confirms the inhibitory activity of **Akt1-IN-4**.



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Caption: Standard workflow for in vitro testing of **Akt1-IN-4** activity.

In Vivo Applications: General Guidelines

Using **Akt1-IN-4** in animal models requires careful formulation and preliminary studies.

Parameter	Recommendation	Rationale / Reference
Formulation	For oral or IP administration, a vehicle such as 30% Captisol or a mixture of DMSO, PEG300, and Tween 80 may be required to ensure solubility and bioavailability.	Poor aqueous solubility is common for kinase inhibitors[11]. Specific formulations are often developed to overcome this[12].
Dosing	Start with a dose-ranging study. Doses for other Akt inhibitors in mice range from 50-200 mg/kg, administered daily or on alternate days via oral gavage or intraperitoneal injection.	Efficacy often correlates with sustained inhibition of the target in the tumor tissue[13] [14].
Pharmacodynamics	Collect tumor and/or tissue samples at various time points after dosing (e.g., 2, 6, 12, 24 hours) to assess the level and duration of Akt phosphorylation inhibition via Western blot or IHC.	Establishing a PK/PD relationship is crucial for designing an effective dosing schedule that maintains target inhibition while managing potential toxicities[13].

Disclaimer: **Akt1-IN-4** is for research use only and is not intended for human or diagnostic use. The provided protocols are intended as a guide and may require optimization for specific cell lines or experimental models. Always adhere to institutional safety guidelines when handling chemical reagents.

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